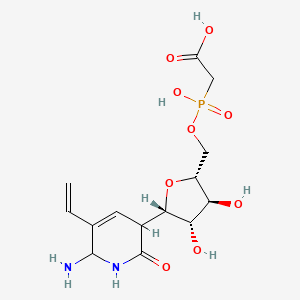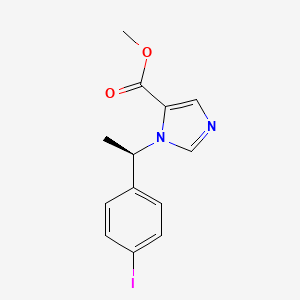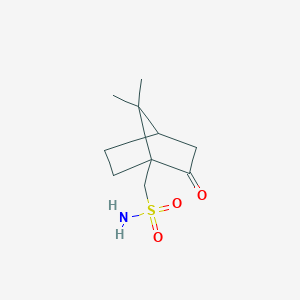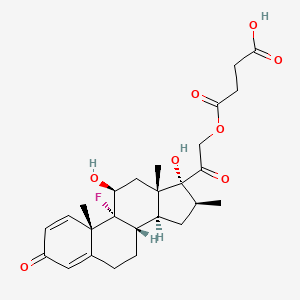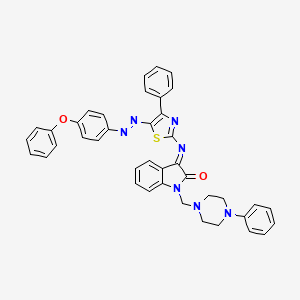
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazine moiety substituted with dimethyl and methoxy groups, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride typically involves the reaction of appropriate hydrazine derivatives with substituted phenethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out at temperatures ranging from 0°C to 78°C . The yields of the desired product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and minimize waste, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar chemical properties.
N,N-Dimethylhydrazine:
1,1-Dimethyl-3-(o-methoxyphenyl)hydrazine: A structurally similar compound with different substitution patterns.
Uniqueness
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
102570-87-6 |
|---|---|
Formule moléculaire |
C12H21ClN2O |
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
2-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-10(13-14(2)3)9-11-7-5-6-8-12(11)15-4;/h5-8,10,13H,9H2,1-4H3;1H |
Clé InChI |
MZZUEFRXSHXAOD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1OC)NN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


